molecular formula C11H7NOS B6375435 2-Hydroxy-4-(thiophen-2-yl)benzonitrile CAS No. 1261972-90-0

2-Hydroxy-4-(thiophen-2-yl)benzonitrile

Cat. No.: B6375435
CAS No.: 1261972-90-0
M. Wt: 201.25 g/mol
InChI Key: XBOHNSRJECZGLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-4-(thiophen-2-yl)benzonitrile can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with benzaldehyde derivatives under specific reaction conditions . Industrial production methods often utilize optimized conditions to maximize yield and purity. For instance, the use of phase transfer catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

2-Hydroxy-4-(thiophen-2-yl)benzonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxy-4-(thiophen-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(thiophen-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Hydroxy-4-(thiophen-2-yl)benzonitrile can be compared with other thiophene derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-4-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOHNSRJECZGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684603
Record name 2-Hydroxy-4-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-90-0
Record name 2-Hydroxy-4-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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